molecular formula C49H74N10O12 B13391792 Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)

Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)

Cat. No.: B13391792
M. Wt: 995.2 g/mol
InChI Key: ZYZCGGRZINLQBL-UHFFFAOYSA-N
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Description

Cyanoginosin-LR, also termed Microcystin-LR (MC-LR) or Toxin T17, is a cyclic heptapeptide hepatotoxin produced by the cyanobacterium Microcystis aeruginosa. Its structure includes the β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), along with D-glutamic acid (D-Glu), methyl-dehydroalanine (Mdha), and variable L-amino acids at positions 2 and 4 (e.g., leucine and arginine in MC-LR) . MC-LR is a potent inhibitor of protein phosphatases 1 and 2A (PP1/PP2A), with IC50 values of 1.7 nM and 0.04 nM, respectively, making it highly toxic to aquatic organisms and mammals .

Properties

IUPAC Name

15-[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCGGRZINLQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Microcystin-LR can be synthesized through a series of reactions catalyzed by different enzyme modules. The biosynthesis pathway involves the incorporation of unique amino acids such as ADDA and D-β-methyl-isoaspartate . The synthetic route typically requires precise control of reaction conditions to ensure the correct assembly of the cyclic heptapeptide structure.

Industrial Production Methods

Industrial production of microcystin-LR often involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are then harvested, and the toxin is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Degradation via Hydroxyl Radical (·OH) Attack

MC-LR reacts rapidly with hydroxyl radicals generated in advanced oxidation processes (AOPs):

  • Second-order rate constant : k=2.79×1010M1s1k = 2.79 \times 10^{10} \, \text{M}^{-1} \text{s}^{-1} with ·OH .

  • Primary reaction sites :

    • Benzene ring and conjugated diene in the Adda side chain .

    • Methoxy group (OCH3_3) of Adda .

    • Peptide bond between Mdha (methyldehydroalanine) and Ala .

Degradation Pathway Key Intermediates (m/z) Mechanism
Adda diene oxidation835.4, 1045.5Cleavage of conjugated diene to form aldehydes/ketones .
Benzene ring hydroxylation1011.5, 1029.5Addition of hydroxyl groups to the aromatic ring .
Methoxy group removal965.5, 1009.5Demethylation or oxidation of OCH3_3 to form COOH or CHO groups .
Mdha-Ala bond cleavage795.4Peptide bond hydrolysis, leading to linearized MC-LR .

Ultrasonic Degradation

Ultrasonic irradiation (20–1,000 kHz) generates ·OH through water cavitation:

  • Key products : Phenolic derivatives (m/z 1011.5) and diene cleavage products (m/z 835.4) .

  • Inhibition by H2_22O2_22 : High H2_2O2_2 concentrations (>50 mM) reduce degradation efficiency due to ·OH scavenging :

    H2O2+OHHO2+H2O\text{H}_2\text{O}_2 + \cdot\text{OH} \rightarrow \text{HO}_2\cdot + \text{H}_2\text{O}

UV/H2_22O2_22 Photolysis

UV light (254 nm) combined with H2_2O2_2 enhances ·OH production:

  • Direct photolysis : Contributes <10% to MC-LR degradation .

  • Dominant pathway : ·OH-mediated oxidation of the Adda side chain (90% contribution) .

Table 1: Intermediates Detected During UV/H2_22O2_22 Treatment

m/zRetention Time (min)Proposed Structure
795.46.0Linearized MC-LR with Mdha-Ala cleavage
835.47.1Adda diene cleavage product
965.525.2Demethoxy-Adda derivative (DmADDA)
1045.518.2Dihydroxy-Adda with intact peptide backbone

Environmental Implications

  • Persistence : MC-LR resists conventional hydrolysis (pH 1–10) and thermal degradation (<40°C) .

  • Detoxification : AOPs like UV/H2_2O2_2 achieve >90% degradation within 30 minutes .

Scientific Research Applications

Microcystin-LR, also known as Cyanoginosin-LR or Toxin T 17 (Microcystis aeruginosa), is a cyanotoxin produced by cyanobacteria . It belongs to the microcystin family, with Microcystin-LR being the most toxic congener . Microcystins, including Microcystin-LR, are commonly found worldwide and are relatively stable in the environment .

Structural Diversity: Variations in composition and methylation account for approximately 100 different toxin congeners. Microcystins are named based on their variable amino acids; for example, microcystin-LR contains leucine (L) and arginine (R) . Several variants of Microcystin-LR have been identified, including [D-Leu1]MC-LR, [D-Met1]MC-LR, [D-Met1,D-Asp3]MC-LR, [D-Val1]MC-LR, and [D-Phe1]MC-LR .

Toxicology and Health Effects

Microcystins primarily enter the body through active transport mechanisms rather than dermal exposure . Exposure pathways include recreational exposure to scums, drinking water, haemodialysis, occupational exposure to aerosols, dietary supplements, and fish and mussels .

  • Health Concerns : The health effects of cyanobacterial toxins, including microcystin-LR, have been extensively studied . Microcystin-LR can cause severe liver damage in fish following oral administration . Studies indicate that fish exposed to microcystin-producing blooms may experience sublethal toxic effects, such as liver damage .
  • Carcinogenicity : The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of Microcystis extracts and microcystin-LR. They determined that there is inadequate evidence in experimental animals for the carcinogenicity of Microcystis extracts and inadequate evidence for microcystin-LR to cause cancer in either laboratory animals or humans. However, microcystin-LR is possibly carcinogenic to humans, and microcystin may stimulate the growth of cancer cells .
  • Effect on mice : Intratracheal administration of microcystin-LR (100 µg/kg) induces hepatic bleeding in mice .

Environmental Fate and Degradation

Microcystins are relatively stable at near-neutral pH but can undergo photochemical breakdown in the presence of sunlight within two to six weeks, depending on the congener. Aquatic bacteria found in rivers and reservoirs can also degrade them .

Applications

Microcystin-LR is used in scientific research as an inhibitor of protein phosphatase 2A (PP2A) . It selectively inhibits PP2A over PP1C and PP1γ .

Solubility

Mechanism of Action

Comparison with Similar Compounds

Structural Differences

Microcystins (MCs) share a conserved cyclic heptapeptide backbone but differ in substitutions at two variable amino acid positions. Key structural distinctions include:

Compound Variable Residues (Positions 2 & 4) Molecular Weight (Da) Key Features
MC-LR L-Leucine, L-Arginine 995.17 Dominant variant; Adda moiety critical for toxicity
MC-RR L-Arginine, L-Arginine 1038.19 Less potent PP inhibitor; detected in environmental blooms
MC-YR L-Tyrosine, L-Arginine 1044.19 Intermediate toxicity; rare in environmental samples
[D-Leu<sup>1</sup>]MC-LY D-Leucine, L-Tyrosine 1044.57 Structural isomer with retained PP2A inhibition potency

Notes:

  • The Adda moiety is essential for binding to PP2A, explaining MC-LR’s high toxicity .
  • Modifications like D-Leu<sup>1</sup> in [D-Leu<sup>1</sup>]MC-LY minimally affect toxicity, suggesting structural flexibility in some positions .

Key Findings :

  • MC-LR’s lethality is 5–6 times higher than MC-RR .
  • Substitutions at position 2 (e.g., tyrosine in MC-YR) reduce toxicity compared to MC-LR .

Environmental Occurrence and Production

MC-LR dominates toxin profiles in M. aeruginosa blooms, but other congeners vary by strain and environment:

Compound Concentration in M. aeruginosa (ng/mg DW) Detection Frequency Environmental Triggers
MC-LR 4830 ± 721 High Phosphorus limitation enhances production
MC-RR N.D. in M. aeruginosa; 135 ± 4.8 in scum Moderate Linked to nitrogen-rich conditions
MC-YR N.D. Rare Not well-characterized

Notes:

  • MC-LR constituted >90% of total MCs in M. aeruginosa cultures, while MC-RR dominated in mixed-species scums .
  • Iron availability and light intensity also modulate MC-LR synthesis .

Mitigation and Degradation

  • Chemical Treatments: Caffeic acid (100 mg/L) reduced MC-LR levels by 100% in M. aeruginosa cultures, outperforming eugenol (93% reduction) and syringic acid (84% reduction) .
  • Physical Methods: Dielectric barrier discharge plasma effectively lyses M. aeruginosa cells, releasing intracellular MC-LR for subsequent degradation .

Biological Activity

Cyanoginosin-LR (often referred to as Microcystin-LR or MC-LR) is a potent hepatotoxin produced by the cyanobacterium Microcystis aeruginosa. This compound, along with other microcystins, poses significant risks to aquatic ecosystems and human health due to its ability to disrupt cellular functions, particularly in liver tissues. This article delves into the biological activity of Cyanoginosin-LR, focusing on its mechanisms of toxicity, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

Microcystin-LR is a cyclic heptapeptide with the following chemical structure:

  • Chemical Formula : C49H74N10O12
  • Molecular Weight : 995.2 g/mol
  • Solubility : Sparingly soluble in water; requires organic solvents for effective dissolution .

Microcystin-LR primarily exerts its toxic effects through the inhibition of protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This inhibition leads to:

  • Increased Phosphorylation : The accumulation of phosphorylated proteins disrupts normal cellular signaling pathways.
  • Hepatocyte Apoptosis : The disruption of cytoskeletal filaments results in programmed cell death (apoptosis) of liver cells, contributing to liver damage and dysfunction .

Acute Toxicity Studies

Research has demonstrated that Microcystin-LR is highly toxic across various species. Key findings include:

  • Mice Studies : Doses as low as 40 µg/kg/day have shown slight hepatic damage after prolonged exposure. The lowest-observed-adverse-effect level (LOAEL) was determined to be 50 µg/kg/day based on increased liver lesions observed in experimental settings .
  • Liver Damage : Histopathological examinations reveal rapid onset of liver cell necrosis and degeneration following exposure to lethal doses .

Case Studies

  • Human Exposure Cases : Reports indicate instances of acute poisoning in humans who ingested contaminated water supplies. Symptoms included gastrointestinal distress and liver dysfunction.
  • Animal Poisoning Incidents : Livestock and pets have suffered from acute toxicity after consuming water contaminated with cyanobacterial blooms, leading to fatalities in some cases .

Environmental Impact

Cyanoginosin-LR's stability in aquatic environments raises concerns regarding its persistence and bioaccumulation. Factors influencing its degradation include:

  • Photodegradation : Microcystins can degrade under full sunlight exposure but may persist for weeks depending on environmental conditions .
  • Biodegradation : Aquatic bacteria can metabolize microcystins, although this process varies widely among different microbial communities .

Research Findings

Recent studies have explored innovative methods for mitigating the effects of cyanotoxins like Microcystin-LR:

  • Electron Beam Irradiation : Research indicates that doses as low as 2 kGy can effectively inactivate M. aeruginosa cells and degrade extracellular MC-LR, suggesting potential applications for water treatment technologies .

Summary Table of Toxicity Data

Study TypeOrganismDose (µg/kg)Observed Effects
Acute ToxicityMice40Slight hepatic damage
Acute ToxicityMice50Liver lesions observed
Case ReportHumansN/AGastrointestinal distress, liver dysfunction
Animal IncidentLivestockN/AFatalities reported

Q & A

Q. Guidelines for Researchers :

  • Always include cell-normalized toxin quotas (e.g., µg MC-LR/10⁶ cells) to account for growth-toxin decoupling .
  • For ecological studies, pair LC-MS/MS with metabolomics to identify co-metabolites influencing MC-LR bioactivity .

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